

6,7-Dimethylquinoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6,7-Dimethylquinoline

Cat. No.: B181126

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CAS Number: 20668-33-1

This in-depth technical guide provides a comprehensive overview of **6,7-Dimethylquinoline**, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, synthesis methodologies, and its emerging role in biomedical research and drug discovery.

Core Properties of 6,7-Dimethylquinoline

6,7-Dimethylquinoline, with the chemical formula $C_{11}H_{11}N$, is a derivative of quinoline with two methyl groups attached to the benzene ring.^{[1][2]} Its structure and properties make it a valuable building block in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of **6,7-Dimethylquinoline** is presented below. It is important to note that while some data is specific to this isomer, other values are estimated or derived from closely related analogs like 2,6-Dimethylquinoline and 6-Methylquinoline, providing a valuable reference point for experimental design.

Property	Value	Source
CAS Number	20668-33-1	[1]
Molecular Formula	C ₁₁ H ₁₁ N	[1][2]
Molecular Weight	157.21 g/mol	[1][2]
IUPAC Name	6,7-dimethylquinoline	
Melting Point	Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 57-59 °C)	[3]
Boiling Point	Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 266-267 °C)	[3]
Solubility	Generally soluble in organic solvents like ethanol and acetone; low solubility in water.	[4]
Storage Temperature	0-8 °C	

Synthesis of 6,7-Dimethylquinoline

The synthesis of the **6,7-Dimethylquinoline** core can be achieved through established methods for quinoline synthesis. The choice of precursors is crucial to obtain the desired substitution pattern. Classical and versatile methods such as the Pfitzinger reaction and the Friedländer condensation are applicable.[5]

Experimental Protocol: General Friedländer Annulation

The Friedländer synthesis provides a straightforward method for the preparation of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group. For the synthesis of **6,7-Dimethylquinoline**, a potential pathway is outlined below:

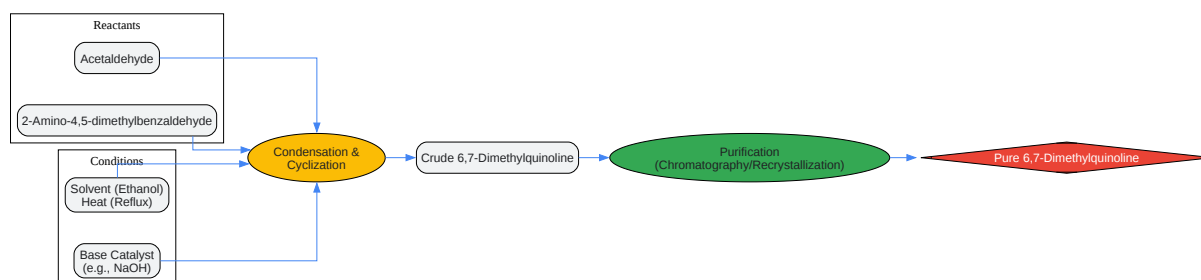
Materials:

- 2-Amino-4,5-dimethylbenzaldehyde

- Acetaldehyde (or a compound with a reactive methylene group)
- Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve 2-Amino-4,5-dimethylbenzaldehyde in a suitable solvent such as ethanol.
- Add an equimolar amount of acetaldehyde to the solution.
- Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.
- The reaction mixture is then typically heated under reflux for a specified period to drive the condensation and cyclization.
- Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent, and subsequent purification.
- Purification of the crude product is generally achieved by column chromatography or recrystallization to yield pure **6,7-Dimethylquinoline**.



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Caption: General workflow for the synthesis of **6,7-Dimethylquinoline** via Friedländer annulation.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.^{[6][7]} Derivatives of quinoline exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[8][9]}

Anticancer Potential and Signaling Pathway Modulation

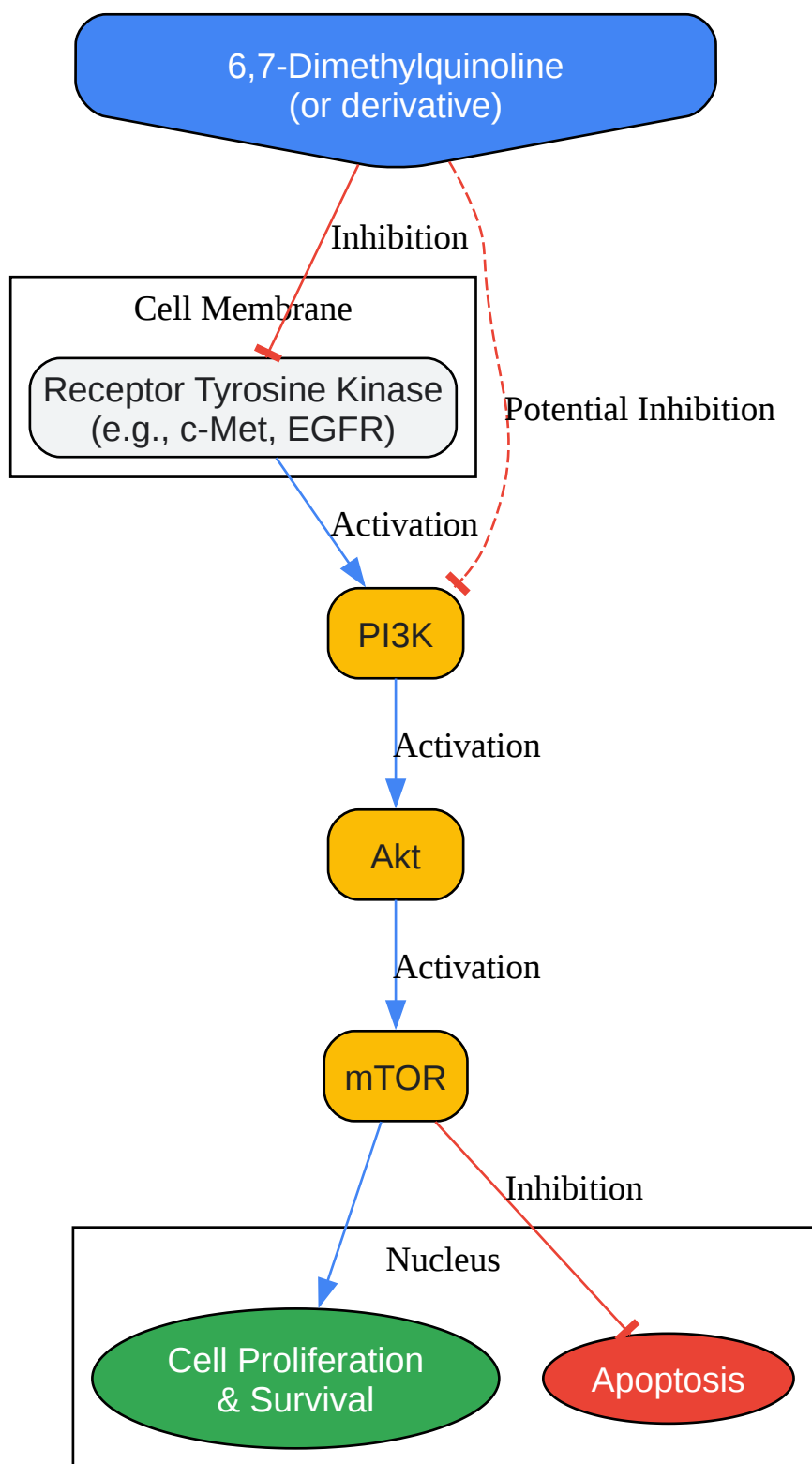
Substituted quinolines, particularly those with modifications at the 6 and 7 positions, have garnered significant interest as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Targeted Kinase Inhibition:

- c-Met and EGFR: Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase. The HGF/c-Met signaling pathway is a key driver in the development of many cancers.[10] Furthermore, the 6,7-disubstituted quinoline core has been explored for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[11]
- HER-2: A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase.[11]

Modulation of Key Signaling Pathways:

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical intracellular signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[12] Derivatives of the 6,7-dimethoxy-4-phenoxy-quinoline scaffold have been implicated in the modulation of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]



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Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by **6,7-Dimethylquinoline** derivatives.

Neurodegenerative Disease Research

Recent studies have also explored analogs of **6,7-Dimethylquinoline** in the context of neurodegenerative diseases. Specifically, 6,7-dimethyl quinoxaline analogs have been designed and synthesized as selective inhibitors of kinases like GSK3 β , which are implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[13] This suggests that **6,7-Dimethylquinoline** could serve as a valuable scaffold for the development of novel therapeutics for neurodegenerative disorders.

Conclusion

6,7-Dimethylquinoline is a versatile chemical entity with significant potential in the field of drug discovery and development. Its core structure is amenable to various synthetic modifications, allowing for the generation of diverse chemical libraries. The established role of substituted quinolines as potent kinase inhibitors highlights the promise of **6,7-Dimethylquinoline** and its derivatives as candidates for novel anticancer and neuroprotective agents. This technical guide serves as a foundational resource to encourage further exploration and application of this compound in biomedical research.

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